An In-depth Technical Guide to 5-methoxy-1H-indole-2-carbohydrazide: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 5-methoxy-1H-indole-2-carbohydrazide: A Key Intermediate in Medicinal Chemistry
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. Within this vast family, 5-methoxy-1H-indole-2-carbohydrazide has emerged as a critical building block for the synthesis of a diverse array of derivatives with significant pharmacological potential. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
5-methoxy-1H-indole-2-carbohydrazide is a heterocyclic compound featuring a bicyclic indole core. A methoxy group is substituted at the 5-position of the indole ring, and a carbohydrazide functional group is attached at the 2-position. This specific arrangement of functional groups imparts distinct chemical reactivity and allows for a wide range of synthetic modifications.
Key Identifiers:
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IUPAC Name: 5-methoxy-1H-indole-2-carbohydrazide
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CAS Number: 20948-65-6[4]
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Molecular Formula: C₁₀H₁₁N₃O₂[4]
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SMILES: COC1=CC=C2C(C=C(N2)C(NN)=O)=C1[4]
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of 5-methoxy-1H-indole-2-carbohydrazide is essential for its handling, formulation, and for predicting its behavior in biological systems. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Weight | 205.21 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 80.14 Ų | [4] |
| LogP (octanol-water partition coefficient) | 0.78 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis of 5-methoxy-1H-indole-2-carbohydrazide: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 5-methoxy-1H-indole-2-carbohydrazide involves the hydrazinolysis of its corresponding methyl ester, which is in turn synthesized from 5-methoxy-1H-indole-2-carboxylic acid.[1][5] This two-step process is reliable and provides good yields of the desired product.
Experimental Protocol
Part 1: Esterification of 5-methoxy-1H-indole-2-carboxylic acid
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Reaction Setup: To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the methyl 5-methoxy-1H-indole-2-carboxylate with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.
Part 2: Hydrazinolysis of Methyl 5-methoxy-1H-indole-2-carboxylate
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Reaction Setup: Dissolve the purified methyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in ethanol.
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Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (approximately 10 equivalents) to the solution.
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Reflux: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.[5]
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Product Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product, 5-methoxy-1H-indole-2-carbohydrazide, will often precipitate out of the solution.
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Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide.[5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-methoxy-1H-indole-2-carbohydrazide.
Biological Significance and Applications in Drug Discovery
5-methoxy-1H-indole-2-carbohydrazide serves as a versatile intermediate for the synthesis of various biologically active molecules. The carbohydrazide moiety is a key functional group that can be readily converted into other heterocyclic systems, such as oxadiazoles and hydrazones, leading to a diverse library of compounds for biological screening.[1][6]
Anticancer and Antiproliferative Agents
A significant area of research has focused on the development of anticancer agents derived from 5-methoxy-1H-indole-2-carbohydrazide. For instance, novel 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives have been synthesized and identified as potential modulators of the orphan nuclear receptor Nur77, a promising target in cancer therapy.[7] These compounds have demonstrated broad-spectrum antiproliferative activity against hepatoma cells.[7] Other studies have shown that substituted benzyl-1H-indole-2-carbohydrazides exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT (colon).[2] Furthermore, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been identified as inducers of methuosis, a type of non-apoptotic cell death, highlighting their potential as selective anticancer agents.[8]
Antioxidant and Neuroprotective Properties
The indole nucleus is known to possess antioxidant properties, and derivatives of 5-methoxy-1H-indole-2-carbohydrazide are no exception. Studies have shown that indole-2-carbohydrazides can act as potent antioxidants.[6] For example, hydrazone derivatives of 5-methoxy-indole carboxylic acid have demonstrated excellent radical scavenging properties, suggesting their potential for the development of compounds with combined neuroprotective and antioxidant effects.[1]
Other Biological Activities
The versatility of the 5-methoxy-1H-indole-2-carbohydrazide scaffold has led to the exploration of its derivatives for a range of other biological activities. These include their evaluation as acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment and as tubulin inhibitors with anticancer potential.[6][9]
Conclusion
5-methoxy-1H-indole-2-carbohydrazide is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and the chemical versatility of its carbohydrazide functional group make it an invaluable starting material for the creation of diverse molecular libraries. The extensive research into its derivatives has revealed a broad spectrum of biological activities, with particularly promising results in the areas of oncology and neuroprotection. As the quest for novel and effective therapeutic agents continues, 5-methoxy-1H-indole-2-carbohydrazide is poised to remain a key player in the drug discovery and development landscape.
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